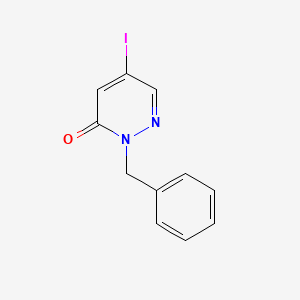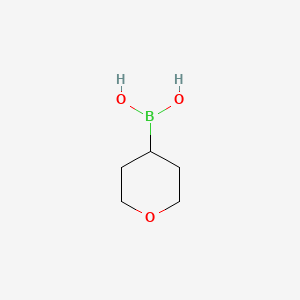
2,4-Dicloro-5-fluoroquinazolina
Descripción general
Descripción
2,4-Dichloro-5-fluoroquinazoline is a chemical compound that belongs to the quinazoline family of organic compounds. It has been studied extensively for its potential applications in scientific research. The molecular formula of this compound is C8H3Cl2FN2 .
Synthesis Analysis
A process for the synthesis of 2,4-dichloro-5-fluoroquinazoline is disclosed in a patent . The process involves reacting 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate product. This intermediate product is then reacted with chlorine to form dichlorofluorobenzene. Finally, dichlorofluorobenzene is acylated using an acylating agent to form a mixture containing 2,4-dichloro-5-fluoroquinazoline .Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-5-fluoroquinazoline is 217.03 g/mol . The InChI key for this compound is HHGKYNUUYMRIAV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
2,4-Dichloro-5-fluoroquinazoline is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Anticancerígenos y Antibacterianos
2,4-Dicloro-5-fluoroquinazolina: es un compuesto significativo en química medicinal debido a su papel estructural en la síntesis de derivados de quinazolina. Estos derivados exhiben un amplio espectro de actividades farmacológicas, incluyendo efectos anticancerígenos y antibacterianos . Por ejemplo, ciertos derivados de quinazolina han demostrado inhibir el crecimiento de líneas celulares cancerosas como MCF-7 y MDA-MB-231, lo que indica posibles aplicaciones en la terapia del cáncer .
Ciencia de los Materiales: Síntesis de Nuevos Materiales
En ciencia de los materiales, This compound sirve como precursor para el desarrollo de nuevos materiales con propiedades únicas. Su estructura molecular permite la creación de compuestos con características específicas, que se pueden utilizar en diversas aplicaciones, incluido el desarrollo de nuevos polímeros o recubrimientos .
Química Analítica: Cromatografía y Espectroscopia
Este compuesto se utiliza en química analítica como estándar para calibrar instrumentos en cromatografía y espectrometría de masas. Su estructura bien definida y estabilidad en condiciones analíticas lo convierten en un candidato ideal para tales aplicaciones .
Biología Celular: Estudios de Señalización Celular
Los investigadores en biología celular pueden utilizar This compound para estudiar las vías de señalización celular. La interacción del compuesto con los receptores celulares puede arrojar luz sobre los mecanismos de transducción de señales y potencialmente conducir al descubrimiento de nuevos objetivos terapéuticos .
Genómica: Estudios de Interacción con el ADN
En genómica, la interacción del compuesto con el ADN se puede estudiar para comprender sus efectos en la expresión génica y las tasas de mutación. Esto puede proporcionar información sobre los factores genéticos que influyen en la progresión de la enfermedad y las respuestas al tratamiento .
Proteómica: Unión a Proteínas y Funcionalidad
This compound: puede utilizarse en proteómica para investigar interacciones de unión a proteínas. Comprender cómo este compuesto interactúa con diversas proteínas puede ayudar a dilucidar su papel en los procesos biológicos y los estados de enfermedad .
Safety and Hazards
2,4-Dichloro-5-fluoroquinazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mecanismo De Acción
The mechanism of action of quinazolines can vary depending on the specific compound and its targets. Generally, they work by interacting with certain enzymes or receptors in the body, leading to changes in biochemical pathways and resulting in various therapeutic effects .
The pharmacokinetics of quinazolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is another important consideration. Factors such as temperature, pH, and the presence of other substances can affect how a quinazoline compound behaves in the body .
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5-fluoroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through binding interactions that can alter their activity. For instance, 2,4-Dichloro-5-fluoroquinazoline has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to changes in cellular processes and has potential therapeutic applications in treating diseases where kinase activity is dysregulated.
Cellular Effects
The effects of 2,4-Dichloro-5-fluoroquinazoline on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,4-Dichloro-5-fluoroquinazoline can induce apoptosis (programmed cell death) in certain cancer cell lines by disrupting key signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-fluoroquinazoline exerts its effects through binding interactions with target biomolecules. It can inhibit enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and cellular metabolism. Furthermore, 2,4-Dichloro-5-fluoroquinazoline can modulate the activity of transcription factors, thereby influencing the expression of genes involved in critical cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-fluoroquinazoline can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5-fluoroquinazoline remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to 2,4-Dichloro-5-fluoroquinazoline in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-fluoroquinazoline in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 2,4-Dichloro-5-fluoroquinazoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2,4-Dichloro-5-fluoroquinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-fluoroquinazoline within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport mechanisms of 2,4-Dichloro-5-fluoroquinazoline is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
2,4-Dichloro-5-fluoroquinazoline exhibits specific subcellular localization patterns that can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the factors that govern the subcellular localization of 2,4-Dichloro-5-fluoroquinazoline is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
2,4-dichloro-5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMYGHKVWFFYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652961 | |
| Record name | 2,4-Dichloro-5-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87611-00-5 | |
| Record name | 2,4-Dichloro-5-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)



![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)

![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)

![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)

